![molecular formula C22H24N4OS B2927140 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941927-47-5](/img/structure/B2927140.png)
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, also known as MPTPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTPE is a selective antagonist of the dopamine D3 receptor, which plays a critical role in regulating dopamine neurotransmission in the brain.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have demonstrated the antimicrobial and antifungal potential of compounds related to "2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone". For instance, compounds with imidazole moieties have shown significant activities against a range of microbial and fungal strains. These findings suggest that derivatives of the compound could be explored further for potential antimicrobial and antifungal applications (Ammar et al., 2016; Chitra et al., 2011).
Anticancer Activity
Imidazole and thiazole derivatives, similar to the compound , have been extensively researched for their anticancer properties. For example, certain imidazo[2,1-b][1,3]thiazole derivatives have been identified as potential anticancer agents with moderate ability to suppress the growth of kidney cancer cells, showing weaker effects on prostate cancer, colon cancer, and leukemia cell lines. This indicates a promising direction for further research into the anticancer applications of such compounds (Potikha & Brovarets, 2020).
Antituberculosis Activity
Research into the development of new therapeutic agents against tuberculosis (TB) has also included the synthesis of imidazole-based derivatives. Some studies have focused on evaluating the antituberculosis potential of these compounds, suggesting a possible application area for "2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone" and its derivatives (Chitra et al., 2011).
properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-24-20(18-8-4-2-5-9-18)16-23-22(24)28-17-21(27)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQUVSGJAUFERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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